N'-(9-Anthrylmethylene)-3,4-dimethoxybenzohydrazide
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Overview
Description
N’-(9-Anthrylmethylene)-3,4-dimethoxybenzohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of an anthracene moiety linked to a benzohydrazide structure through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(9-Anthrylmethylene)-3,4-dimethoxybenzohydrazide typically involves the condensation reaction between 9-anthraldehyde and 3,4-dimethoxybenzohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, followed by purification through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for N’-(9-Anthrylmethylene)-3,4-dimethoxybenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-(9-Anthrylmethylene)-3,4-dimethoxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of substituted benzohydrazide derivatives.
Scientific Research Applications
N’-(9-Anthrylmethylene)-3,4-dimethoxybenzohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of organic materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N’-(9-Anthrylmethylene)-3,4-dimethoxybenzohydrazide involves its interaction with molecular targets such as enzymes or receptors. The anthracene moiety can intercalate with DNA, potentially leading to inhibition of DNA replication and transcription. Additionally, the hydrazide group can form covalent bonds with nucleophilic sites on proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- N’-(9-Anthrylmethylene)-2-furohydrazide
- N’-(9-Anthrylmethylene)-4-methylbenzenesulfonohydrazide
- N’-(9-Anthrylmethylene)nicotinohydrazide
Uniqueness
N’-(9-Anthrylmethylene)-3,4-dimethoxybenzohydrazide is unique due to the presence of both the anthracene and dimethoxybenzene moieties, which confer specific electronic and steric properties. These features make it a versatile compound for various applications, particularly in the development of new materials and pharmaceuticals.
Properties
CAS No. |
475395-82-5 |
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Molecular Formula |
C24H20N2O3 |
Molecular Weight |
384.4 g/mol |
IUPAC Name |
N-[(E)-anthracen-9-ylmethylideneamino]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C24H20N2O3/c1-28-22-12-11-18(14-23(22)29-2)24(27)26-25-15-21-19-9-5-3-7-16(19)13-17-8-4-6-10-20(17)21/h3-15H,1-2H3,(H,26,27)/b25-15+ |
InChI Key |
RZTLQAXIUWKMBS-MFKUBSTISA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)N/N=C/C2=C3C=CC=CC3=CC4=CC=CC=C42)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NN=CC2=C3C=CC=CC3=CC4=CC=CC=C42)OC |
Origin of Product |
United States |
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